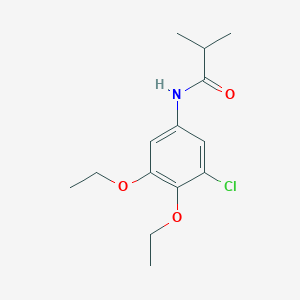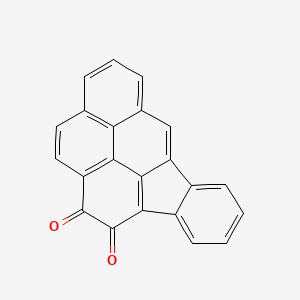
Indeno(1,2,3-cd)pyrene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indeno(1,2,3-cd)pyrene-1,2-dione is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant environmental impact. This compound is one of the many PAHs formed during the incomplete combustion of organic materials such as coal, oil, gas, wood, and tobacco . It is recognized for its toxic, mutagenic, and carcinogenic properties, making it a subject of interest in environmental and health-related studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indeno(1,2,3-cd)pyrene-1,2-dione can be synthesized through various methods. One efficient approach involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate reacts with a tethered polycyclic aromatic moiety at room temperature via intramolecular aromatic substitution . Another method is a one-pot synthesis using 4-bromopyrene as the starting material, with the addition of Pd3(dba)2, P(Cy)2, and BDU in DMF .
Industrial Production Methods: In industrial settings, the production of this compound often involves the combustion of fossil fuels and organic materials. The hydrogen abstraction-acetylene addition (HACA) mechanism is a major pathway for the formation of PAHs in combustion flames .
Analyse Chemischer Reaktionen
Types of Reactions: Indeno(1,2,3-cd)pyrene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrocarbon derivatives.
Substitution: It undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Halogenation: Using bromine or fluorine under acidic conditions.
Nitration: Using nitric acid in an acetyl nitrate solution.
Sulfonation: Using sulfuric acid under controlled conditions.
Major Products:
Halogenated Derivatives: 12-bromoindeno(1,2,3-cd)pyrene and 2-fluoroindeno(1,2,3-cd)pyrene.
Nitrated Derivatives: IP-NO2, with the nitrate group added mainly to the 12 position.
Wissenschaftliche Forschungsanwendungen
Indeno(1,2,3-cd)pyrene-1,2-dione has diverse applications in scientific research:
Wirkmechanismus
Indeno(1,2,3-cd)pyrene-1,2-dione exerts its effects through several mechanisms:
Molecular Targets: It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1.
Pathways Involved: It mediates biochemical and toxic effects, including cell-cycle regulation and the activation of transcriptional activators.
Vergleich Mit ähnlichen Verbindungen
- Benzo(a)pyrene
- Chrysene
- Pyrene
- Fluoranthene
Comparison: Indeno(1,2,3-cd)pyrene-1,2-dione is unique due to its specific structure and the positions of its functional groups, which influence its reactivity and toxicological properties. Compared to benzo(a)pyrene, it has a lower potency as a skin carcinogen but still poses significant health risks . Its structure, consisting of six fused benzene rings, makes it more hydrophobic and less bioavailable than some other PAHs .
Eigenschaften
CAS-Nummer |
99520-63-5 |
|---|---|
Molekularformel |
C22H10O2 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),11(20),12,14(19),15,17-decaene-9,10-dione |
InChI |
InChI=1S/C22H10O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h1-10H |
InChI-Schlüssel |
SGDBIZMKXCHFCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)C(=O)C(=O)C2=C36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)
![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
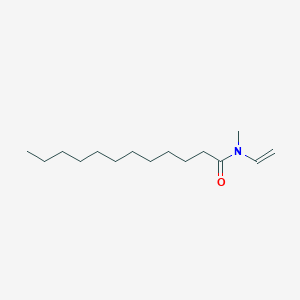
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
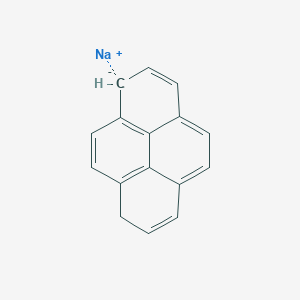
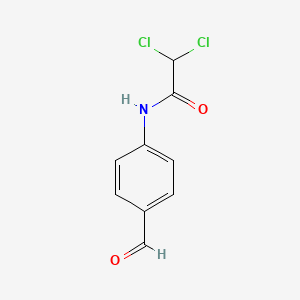
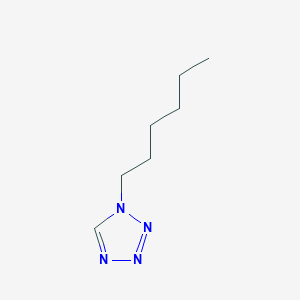
![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
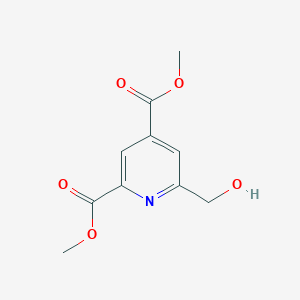
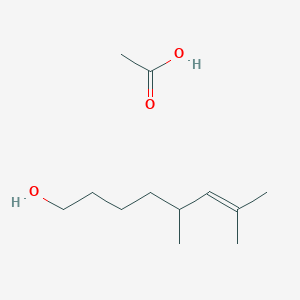
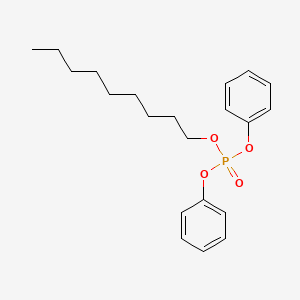
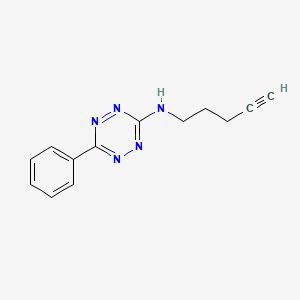
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
